2-[(3,4-dichlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one
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Overview
Description
2-[(3,4-dichlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one is a complex organic compound that features a unique structure combining a pyrimidoquinoline core with a dichlorobenzyl sulfanyl and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzyl chloride, 2-methylphenylamine, and a suitable pyrimidoquinoline precursor. The reaction conditions usually involve:
Nucleophilic substitution: The 3,4-dichlorobenzyl chloride reacts with a thiol group to form the sulfanyl derivative.
Cyclization: The intermediate undergoes cyclization with the pyrimidoquinoline precursor under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring or the sulfanyl group.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the dichlorobenzyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(3,4-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one lies in its specific combination of functional groups and structural features, which may confer distinct bioactivity and chemical properties compared to similar compounds
Properties
Molecular Formula |
C25H21Cl2N3OS |
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Molecular Weight |
482.4 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-one |
InChI |
InChI=1S/C25H21Cl2N3OS/c1-15-6-2-5-9-22(15)30-24(31)18-13-17-7-3-4-8-21(17)28-23(18)29-25(30)32-14-16-10-11-19(26)20(27)12-16/h2,5-6,9-13H,3-4,7-8,14H2,1H3 |
InChI Key |
UWGYGLHNUZSHET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C4CCCCC4=C3)N=C2SCC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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